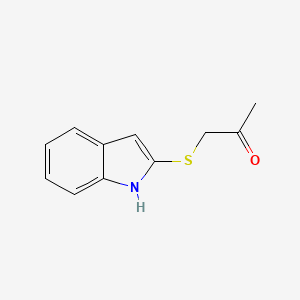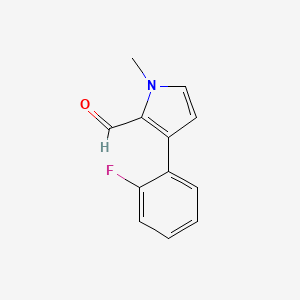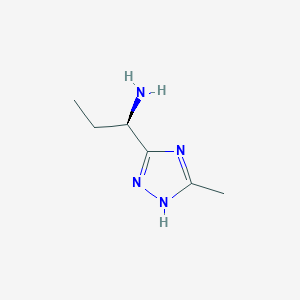
(1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine: is a chiral amine compound characterized by the presence of a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Alkylation: The triazole ring is then alkylated using a suitable alkyl halide, such as 1-bromo-3-chloropropane, in the presence of a base like potassium carbonate.
Reduction: The resulting intermediate is reduced using a reducing agent like lithium aluminum hydride to yield the desired amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The amine group can participate in substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Oxides and hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
(1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, including inhibition of microbial growth or modulation of enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-1-(1H-1,2,4-triazol-3-yl)propan-1-amine: Lacks the methyl group on the triazole ring.
(1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)butan-1-amine: Has an additional carbon in the alkyl chain.
(1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine: Has a shorter alkyl chain.
Uniqueness
- The presence of the methyl group on the triazole ring and the specific (1R) configuration contribute to its unique chemical and biological properties.
- The compound’s ability to undergo various chemical reactions and its potential applications in multiple fields make it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C6H12N4 |
|---|---|
Peso molecular |
140.19 g/mol |
Nombre IUPAC |
(1R)-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C6H12N4/c1-3-5(7)6-8-4(2)9-10-6/h5H,3,7H2,1-2H3,(H,8,9,10)/t5-/m1/s1 |
Clave InChI |
KWCLNZQGWCJRBO-RXMQYKEDSA-N |
SMILES isomérico |
CC[C@H](C1=NNC(=N1)C)N |
SMILES canónico |
CCC(C1=NNC(=N1)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3-Chloro-2-cyclopropyl-2-methylpropoxy)methyl]benzene](/img/structure/B13189844.png)
![1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane](/img/structure/B13189847.png)
![tert-Butyl 4-[6-fluoro-5-(fluorosulfonyl)pyridin-2-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13189851.png)
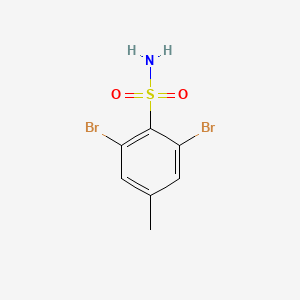

![[(4-Chloro-3-cyclopropyl-3-methylbutoxy)methyl]benzene](/img/structure/B13189877.png)


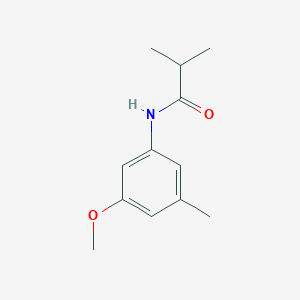
![9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B13189899.png)
